molecular formula C14H13NO4 B2710974 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid CAS No. 1361143-16-9

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid

Cat. No.: B2710974
CAS No.: 1361143-16-9
M. Wt: 259.261
InChI Key: FRQFNSRFSXTHII-UHFFFAOYSA-N
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Description

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid is an organic compound that features a furan ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the amide bond under mild conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, biocatalytic methods using enzymes to catalyze the formation of the amide bond have been explored as environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The furan ring and phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid is unique due to the combination of the furan ring, amide linkage, and phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFNSRFSXTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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